[Tyr11]-somatostatin

SSTR binding affinity radioligand comparison GH4C1 pituitary cells

[Tyr11]-Somatostatin (CAS 59481-27-5) is a synthetic cyclic tetradecapeptide analog of native somatostatin-14 (SRIF-14) in which phenylalanine at position 11 is replaced by tyrosine, primarily designed to enable stable, high-affinity radioiodination for somatostatin receptor (SSTR) research. Unlike therapeutic somatostatin analogs optimized for metabolic stability and subtype selectivity, [Tyr11]-somatostatin was engineered to serve as a superior radioligand: the centrally located Tyr11 residue, when iodinated, yields [125I-Tyr11]SRIF, which demonstrates markedly enhanced binding affinity, altered dissociation kinetics, and reduced non-specific binding compared to N-terminally labeled [125I-Tyr1]SRIF.

Molecular Formula C76H104N18O20S2
Molecular Weight 1653.9 g/mol
Cat. No. B12331319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr11]-somatostatin
Molecular FormulaC76H104N18O20S2
Molecular Weight1653.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
InChIInChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)
InChIKeyBANSKZGUYZBDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr11]-Somatostatin Procurement Guide: Radioligand Affinity, Receptor Profiling & Substitution Evidence


[Tyr11]-Somatostatin (CAS 59481-27-5) is a synthetic cyclic tetradecapeptide analog of native somatostatin-14 (SRIF-14) in which phenylalanine at position 11 is replaced by tyrosine, primarily designed to enable stable, high-affinity radioiodination for somatostatin receptor (SSTR) research [1]. Unlike therapeutic somatostatin analogs optimized for metabolic stability and subtype selectivity, [Tyr11]-somatostatin was engineered to serve as a superior radioligand: the centrally located Tyr11 residue, when iodinated, yields [125I-Tyr11]SRIF, which demonstrates markedly enhanced binding affinity, altered dissociation kinetics, and reduced non-specific binding compared to N-terminally labeled [125I-Tyr1]SRIF [2]. Structurally identical to SRIF-14 save for the Phe11→Tyr substitution (MW 1653.88, formula C76H104N18O20S2, disulfide bridge Cys3-Cys14), this analog retains broad receptor binding but is not optimized for in vivo stability or therapeutic selectivity, positioning it as a specialized tool for receptor binding assays, autoradiography, and in vitro functional studies rather than a therapeutic candidate [1].

Why [Tyr11]-Somatostatin Cannot Be Substituted by Octreotide or Native SRIF-14 Radioligands


The key operational parameters that determine the validity of a somatostatin receptor radioligand—binding affinity, dissociation kinetics, non-specific binding fraction, and receptor subtype coverage—vary substantially across labeling strategies and analog structures, rendering simple substitution of [Tyr11]-somatostatin with native [125I-Tyr1]SRIF or commercially prevalent therapeutic analogs like octreotide analytically problematic [1][2]. Iodination at position 11 produces a 5‑fold increase in receptor affinity (Kd 70 pM vs. 350 pM) with a 10‑fold slower dissociation rate compared to position 1 labeling, while the centrally located label reduces non‑specific binding to membrane preparations—a critical quality parameter for autoradiography and binding assays [1]. Additionally, octreotide and other octapeptide therapeutics are highly SSTR2‑selective (Ki 0.77 nM for SSTR2 vs. >300 nM for SSTR1/4), whereas [125I-Tyr11]SRIF demonstrates pan‑SSTR binding (pKd 9.0–10.0 across SSTR1,2,4,5), making it the radioligand of choice when comprehensive SSTR detection is required [2][3].

[Tyr11]-Somatostatin Quantitative Differentiation Evidence Guide


5‑Fold Higher Receptor Affinity of Iodinated [Tyr11]-SRIF vs. [Tyr1]-SRIF

Direct head-to-head binding experiments in GH4C1 rat pituitary tumor cell membranes demonstrate that [125I-Tyr11]SRIF binds to somatostatin receptors with a Kd of 70 pM, whereas [125I-Tyr1]SRIF exhibits a Kd of 350 pM—a 5‑fold affinity advantage for the position‑11 iodinated analog [1]. The affinity gain is attributed to a 10‑fold slower dissociation rate (koff = 0.002 min⁻¹ for [125I-Tyr11]SRIF vs. 0.02 min⁻¹ for [125I-Tyr1]SRIF) while association rates remain similar (kon ≈ 1.7×10⁸ vs. 0.8×10⁸ M⁻¹min⁻¹) [1].

SSTR binding affinity radioligand comparison GH4C1 pituitary cells

Pan-SSTR Binding Profile vs. SSTR2‑Selective Octreotide: Quantitative Affinity Comparison

[125I]Tyr11-SRIF-14 exhibits high-affinity binding across multiple human and rodent SSTR subtypes: pKd = 9.2 (SST1, mouse), pKd = 9.2 (SST2, mouse), pKd = 9.0 (SST4, human), and pKd = 10.0 (SST5, human/rat), with calculated Kd values of approximately 0.63 nM, 0.63 nM, 1.0 nM, and 0.1 nM respectively [1]. In contrast, the therapeutic analog octreotide is highly SSTR2‑selective with Ki = 0.77 nM for SSTR2 but negligible affinity for SSTR1 (Ki >300 nM) and SSTR4 (Ki >300 nM), and moderate affinity for SSTR3 (Ki = 13.0 nM) and SSTR5 (Ki = 21.0 nM) [2]. This yields a SSTR2:SSTR1 selectivity ratio of >390 for octreotide vs. approximately 1 for [125I]Tyr11-SRIF-14, making the latter the radioligand of choice when unbiased detection of all SSTR subtypes is required.

SSTR subtype selectivity pan-receptor radioligand octreotide comparison

Reduced Non‑Specific Binding in Membrane Preparations vs. [Tyr1]-Somatostatin

Comparative radioreceptor studies have established that [125I-Tyr11]S-14 exhibits significantly lower non‑specific binding to membrane preparations derived from normal tissues than [125I-Tyr1]S-14, a property attributed to the central positioning of the radioiodinated tyrosine away from the N‑terminus, which reduces non‑receptor interactions with membrane lipids and proteins [1]. This improved signal‑to‑noise characteristic was found critical for quantitative autoradiography of SSTR distribution in brain and pituitary sections, where [125I-Tyr1]S-14 generated unacceptably high background that compromised regional quantification [1]. The reduction in non‑specific binding is a fundamental quality metric for procurement decisions when selecting a radioligand for receptor mapping studies.

non-specific binding autoradiography quality signal-to-noise ratio

Discrepancy Between Receptor Affinity Gains and Functional cAMP Inhibition Potency

Although iodination at Tyr11 enhances receptor binding affinity 5‑fold over Tyr1 labeling, this affinity gain does not translate into increased functional potency for adenylyl cyclase inhibition [1]. In GH4C1 cells, the ED50 for [I-Tyr11]SRIF to inhibit cAMP accumulation is 1.9 ± 0.4 nM, which is approximately 10‑fold weaker than native SRIF-14 (ED50 = 0.19 ± 0.04 nM) [1]. This paradox is explained by the slow association kinetics of [125I-Tyr11]SRIF: subsaturating concentrations require ~6 h to reach equilibrium at 37°C, whereas the cAMP assay employs a 30‑min incubation during which equilibrium is not achieved, leading to an underestimation of functional potency [1]. Researchers must account for this kinetic limitation when designing functional assays with [Tyr11]-somatostatin derivatives.

cAMP inhibition functional potency receptor reserve radioligand pharmacology

Tissue‑ and Cell‑Line Dependent Kd Variability Informs Model Selection

[125I-Tyr11]somatostatin-14 binding affinity is not constant but varies with the biological system employed: in rat pancreatic acinar AR4-2J cells, the Kd is 0.55 ± 0.06 nM with a Bmax of 258 ± 20 fmol/10⁶ cells [1]; in mouse retinal inner plexiform layer sections, the Kd is 1.48 nM with a Bmax of 68 fmol/mg protein [2]; in human placenta membranes, specific binding ranges from 5–21% of total added radioligand depending on membrane preparation quality [3]. This 2.7‑fold difference in Kd between AR4-2J cells and retinal tissue illustrates that [125I-Tyr11]SRIF binding parameters are context‑dependent and not interchangeable across models. Researchers utilizing [Tyr11]-somatostatin must calibrate binding conditions for their specific tissue or cell line rather than relying on literature Kd values from unrelated systems.

tissue-specific binding AR4-2J retina receptor density

Utility as a Universal Displacement Tracer for SSTR Pharmacological Screening

[125I]Tyr11-SRIF-14 is widely employed as a universal displacement tracer in competitive binding assays to determine the SSTR affinity profile of novel somatostatin analogs precisely because it binds with high affinity to all five cloned human SSTR subtypes with comparable potency [1]. In contrast, subtype‑selective tracers such as [125I]octreotide (SSTR2‑biased) or [125I]CH-275 (SSTR1‑selective) cannot report on binding to non‑target subtypes, requiring multiple parallel assays with different tracers to achieve full pharmacological profiling. Patent literature explicitly documents the use of [125I-Tyr11]SRIF as the radioligand of choice for screening SSTR1‑selective analogs, demonstrating that its target engagement can be inhibited by candidate peptides across all SSTR subtypes [2]. This universality reduces the number of radioligands a laboratory must procure and validate, directly lowering operational costs and data integration complexity.

competitive binding assay pharmacological screening universal radioligand SSTR1–5

[Tyr11]-Somatostatin: Defined Research & Industrial Application Scenarios Based on Quantitative Evidence


Autoradiographic Mapping of Somatostatin Receptor Distribution in CNS and Peripheral Tissues

Quantitative in vivo and ex vivo autoradiography using [125I-Tyr11]somatostatin-14 enables comprehensive mapping of SSTR distribution across brain regions and peripheral organs with reduced non‑specific background compared to N‑terminally labeled tracers, as established by direct comparative studies [1][2]. The pan‑SSTR binding profile (pKd 9.0–10.0 across SSTR1,2,4,5) ensures detection of all receptor subtypes in a single labeling experiment, whereas SSTR2‑selective tracers such as [125I]octreotide would miss SSTR1 and SSTR4 expression—particularly critical in cortical and hippocampal regions where SSTR1 is abundantly expressed [3].

High-Sensitivity Radioligand Binding Assays in Low-Receptor-Density Cell Lines

For cell lines with low endogenous SSTR expression, the superior binding affinity of [125I-Tyr11]SRIF (Kd 70 pM) versus [125I-Tyr1]SRIF (Kd 350 pM) translates into a practical 5‑fold improvement in detection sensitivity, enabling reliable receptor quantification at lower radioligand concentrations and reducing the required cell or membrane protein input [1]. This advantage is particularly relevant for screening campaigns where receptor density is limited, such as primary cell cultures or biopsy-derived tissue samples.

Universal Competitive Displacement Tracer for Pharmacological SSTR Subtype Profiling

[125I]Tyr11-SRIF-14 serves as a single universal displacement tracer for determining the full SSTR1–5 affinity profile of novel somatostatin analogs in competitive binding assays, eliminating the need for multiple parallel assays with subtype‑selective radioligands such as [125I]octreotide (SSTR2) or [125I]CH-275 (SSTR1) [2][3]. Patent literature and academic screening programs rely on this approach to reduce assay redundancy and procurement costs while obtaining complete pharmacological fingerprints for structure‑activity relationship studies [3].

Receptor-Mediated Degradation and Internalization Studies in Pituitary and Insulinoma Cell Models

The well‑characterized degradation pattern of receptor‑bound [125I-Tyr11]SRIF—releasing 30% intact peptide and 65% 125I‑tyrosine from GH4C1 cells, without rapid endocytosis—makes this radioligand uniquely suited for studying non‑lysosomal somatostatin receptor processing pathways [1]. This contrasts with rapidly internalized tracers such as [125I]EGF and provides a distinct experimental tool for investigating receptor‑mediated degradation mechanisms in pituitary adenoma and insulinoma cell lines, supporting drug discovery for neuroendocrine tumors [1][4].

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